3-Amino-1-phenylazetidin-2-one

Description

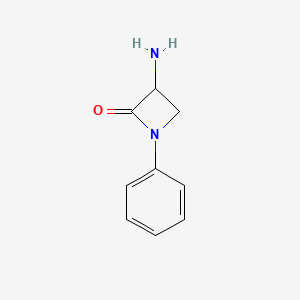

3-Amino-1-phenylazetidin-2-one is a β-lactam compound characterized by a four-membered azetidinone ring substituted with an amino group at position 3 and a phenyl group at position 1. The compound’s synthesis typically involves cyclization reactions, such as the condensation of Schiff bases with acetyl chloride in benzene under mild conditions, as demonstrated in related azetidinone derivatives . Azetidinones are renowned for their antimicrobial activity, and modifications to their substituents significantly influence their biological efficacy and physicochemical properties .

Properties

IUPAC Name |

3-amino-1-phenylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-6-11(9(8)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJJTFVMOLATBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanism and General Procedure

The Staudinger [2+2] cycloaddition remains a cornerstone for synthesizing azetidin-2-ones. This method involves the reaction of imines with ketenes, generated in situ from acid chlorides, to form the four-membered β-lactam ring. For 3-amino-1-phenylazetidin-2-one, the protocol typically proceeds as follows:

-

Imine Preparation : Condensation of aniline derivatives with aldehydes (e.g., benzaldehyde) in anhydrous dichloromethane or methanol, catalyzed by molecular sieves.

-

Ketenes Generation : Treatment of phenylacetic acid derivatives (e.g., phenylacetyl chloride) with bases like triethylamine to form reactive ketenes.

-

Cycloaddition : Combining imines and ketenes at 80–100°C in toluene, yielding the β-lactam core.

Key Optimization Factors:

-

Temperature : Elevated temperatures (80–100°C) enhance reaction rates but risk side reactions like hydrolysis.

-

Solvent : Non-polar solvents (toluene, dichloromethane) favor cycloaddition over competing pathways.

-

Protecting Groups : Phthalimido protection of the 3-amino group prevents undesired side reactions during cyclization.

Table 1 : Representative Staudinger Cycloaddition Conditions and Yields

Schiff Base Cyclization with Chloroacetyl Chloride

Two-Step Synthesis via Imine Intermediates

This method involves sequential Schiff base formation and cyclization:

-

Schiff Base Synthesis : Reaction of 3-amino precursors (e.g., 3-aminophenylacetic acid) with aromatic aldehydes in ethanol, forming imine intermediates.

-

Cyclization : Treatment with chloroacetyl chloride in the presence of triethylamine, inducing ring closure to form the azetidin-2-one core.

Example Protocol :

-

Dissolve 3-aminophenylacetic acid (1.0 mmol) and benzaldehyde (1.2 mmol) in ethanol.

-

Reflux for 6 hours to form the Schiff base.

-

Add chloroacetyl chloride (1.5 mmol) and triethylamine (2.0 mmol) in dry benzene at 0°C.

Microwave-Assisted Optimization

Recent advancements employ microwave irradiation to accelerate cyclization:

-

Conditions : 300 W, 90°C, 10 mol% iodine catalyst, 3 minutes.

-

Advantages : Reduced reaction time (3 minutes vs. 12 hours) and improved yields (up to 98%).

Enantioselective Synthesis from Chiral Serine Derivatives

Three-Step Route for Enantiopure β-Lactams

A stereocontrolled approach utilizes L-serine to ensure enantiomeric purity:

-

Amide Formation : Couple L-serine with aniline derivatives using COMU/TMP.

-

Cyclization : Activate the hydroxyl group with 1,1′-sulfonyldiimidazole, followed by sodium hydride-mediated ring closure.

-

Deprotection : Remove Cbz groups via hydrogenolysis (H₂/Pd-C).

Key Outcomes :

Industrial-Scale Production and Purification

Large-Batch Synthesis

Industrial protocols scale Staudinger cycloaddition with modifications:

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-phenylazetidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-Amino-1-phenylazetidin-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential bioactivity against various biological targets.

Medicine: Investigated for its therapeutic effects and potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Fluorinated Derivatives

- Fluorination is a common strategy to optimize drug-like properties, though this derivative’s specific bioactivity remains underexplored .

- 3-Amino-1-(4-fluorobenzyl)-4-(p-tolyl)azetidin-2-one (CAS 1291490-60-2): The 4-fluorobenzyl group introduces steric bulk, which may hinder enzymatic degradation. The p-tolyl substituent could enhance lipophilicity, favoring interactions with hydrophobic protein pockets .

Chlorinated Derivatives

Nitro-Substituted Derivatives

- 3-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-phenylazetidin-2-ones (5a-5c): The nitro group on the coumarin moiety confers strong antimicrobial activity against Gram-positive bacteria, with MIC values ranging from 2–8 µg/mL. This highlights the role of electron-deficient aromatic systems in enhancing bioactivity .

Physicochemical and Spectral Properties

Comparative spectral data reveal substituent-dependent shifts in key NMR signals:

| Compound | ^13C-NMR (C=O, ppm) | ^13C-NMR (C=N, ppm) | Notable Features |

|---|---|---|---|

| This compound | ~162–164 | Not observed | Simpler spectrum due to fewer groups |

| 5a-5c (Nitro derivatives) | 162.6 | 163.7 | Coumarin-linked signals at 148–158 |

| 3-Chloro derivatives (A1-A3) | 170–172 | Not reported | Chlorine-induced deshielding |

The C=O stretch in IR spectra also varies: nitro derivatives show stronger absorption (~1720 cm⁻¹) compared to unsubstituted azetidinones (~1680 cm⁻¹) due to conjugation effects .

Pharmacokinetic and Toxicity Profiles

- ADME Properties: In silico studies on diazetidinone derivatives () suggest that amino-substituted azetidinones generally comply with Lipinski’s rules (molecular weight <500, logP <5), though specific violations (e.g., excessive H-bond donors) require structural optimization .

Biological Activity

3-Amino-1-phenylazetidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings, including case studies and data tables.

This compound is characterized by its unique azetidine structure, which allows it to interact with various biological targets. The compound exhibits the ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Its mechanism of action is influenced by the presence of the amino group, which can participate in nucleophilic substitution reactions, enhancing its reactivity with electrophiles.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-negative bacteria. The presence of electron-withdrawing groups (EWGs) at specific positions on the phenyl ring enhances its antimicrobial potency .

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against breast cancer cell lines such as MCF-7. Preliminary studies using the MTT assay revealed cytotoxic effects with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM). Notably, derivatives with specific substitutions showed enhanced efficacy compared to standard treatments like doxorubicin .

Table 1: Cytotoxic Effects of this compound Derivatives on MCF-7 Cells

| Compound | Concentration (μM) | % Inhibition |

|---|---|---|

| AZ-5 | 0.1 | 93.28% |

| AZ-9 | 0.5 | 90.56% |

| AZ-10 | 1 | 93.14% |

| AZ-14 | 2 | 89.84% |

| AZ-19 | - | 94.76% |

Anticonvulsant Activity

There is emerging evidence suggesting that compounds related to this compound may exhibit anticonvulsant properties. In animal models, certain derivatives have shown protective effects against induced seizures, indicating potential for further exploration in epilepsy treatment .

Structure-Activity Relationship (SAR)

The effectiveness of this compound derivatives is significantly influenced by their structural modifications. The introduction of EWGs at the para position of the phenyl ring has been correlated with increased anticancer and antimicrobial activities. For instance, compounds with chlorine or nitro groups demonstrate enhanced bioactivity compared to their unsubstituted counterparts .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating derivatives of this compound for their biological activities:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against MCF-7 cells, finding significant variations in activity based on structural modifications.

- Antimicrobial Testing : Another research effort assessed the antimicrobial efficacy of several derivatives against common pathogens, revealing promising results that warrant further investigation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-Amino-1-phenylazetidin-2-one?

- Methodological Answer : The synthesis typically involves cyclization reactions of β-lactam precursors. Key steps include:

- Amino-functionalization : Introducing the amino group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂ or Ar) .

- Ring closure : Using reagents like carbodiimides or thionyl chloride to form the azetidin-2-one core. Reaction conditions (temperature: 0–50°C; solvent: THF or DCM) must be optimized to minimize side products .

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- Spectroscopy : Use ¹H/¹³C NMR to confirm the azetidinone ring and phenyl substituents. Key signals: δ ~4.2 ppm (C3-H of azetidine) and δ ~7.3 ppm (aromatic protons) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. Data collection at low temperature (100 K) improves resolution; resolve ambiguities using Olex2 or WinGX .

Q. What analytical methods ensure purity and stability of this compound?

- Methodological Answer :

- Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against synthetic intermediates .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor hydrolytic degradation via LC-MS; acidic/basic conditions may cleave the β-lactam ring .

Q. How does the compound behave under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Perform kinetic studies in buffered solutions (pH 1–13). The β-lactam ring is susceptible to hydrolysis at extremes (pH < 2 or > 10), detected via loss of UV absorbance at 210 nm .

- Thermal analysis : Use DSC/TGA to identify decomposition temperatures (>200°C suggests thermal stability for storage) .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in derivatization reactions?

- Methodological Answer :

- Nucleophilic attack : The amino group undergoes acylation or sulfonylation. For example, react with benzoyl chloride in DCM/TEA to form N-acylated derivatives. Monitor reaction progress via FT-IR (disappearance of -NH₂ stretch at ~3350 cm⁻¹) .

- Ring-opening reactions : Use Grignard reagents to open the β-lactam ring, forming γ-amino acids. Characterize products via HRMS and 2D NMR .

Q. How can computational modeling optimize its bioactivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity toward target proteins (e.g., penicillin-binding proteins). Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes .

- ADME prediction : Apply SwissADME to evaluate pharmacokinetic properties (e.g., logP ~1.5 indicates moderate lipophilicity) .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized assays : Replicate studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and controls. Address variability via:

- Dose-response curves : Calculate IC₅₀ values across ≥3 independent experiments.

- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance .

Q. What strategies design analogs with improved selectivity?

- Methodological Answer :

- SAR studies : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups enhance metabolic stability). Synthesize derivatives via Suzuki coupling or Ullmann reactions .

- Structural analogs : Compare with related compounds (see Table 1).

Table 1 : Structurally related azetidinone derivatives and their properties

| Compound Name | Key Modification | Biological Target |

|---|---|---|

| 3-Amino-4-(3-Cl-phenyl) derivative | Chlorine substituent | Antibacterial activity |

| 1-(3,4-Dimethylphenyl) derivative | Methyl groups enhance logP | Kinase inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.